(4-Methoxynaphthalen-1-yl)diphenylsulfonium trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxynaphthalen-1-yl)diphenylsulfonium trifluoromethanesulfonate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxynaphthalen-1-yl)diphenylsulfonium trifluoromethanesulfonate typically involves the reaction of 4-methoxynaphthalene with diphenylsulfonium trifluoromethanesulfonate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a specific range to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methoxynaphthalen-1-yl)diphenylsulfonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes. Substitution reactions can result in various substituted naphthalenes .
Wissenschaftliche Forschungsanwendungen
(4-Methoxynaphthalen-1-yl)diphenylsulfonium trifluoromethanesulfonate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of advanced materials and chemicals.
Wirkmechanismus
The mechanism of action of (4-Methoxynaphthalen-1-yl)diphenylsulfonium trifluoromethanesulfonate involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophiles in various pathways. The compound’s reactivity is influenced by the presence of the trifluoromethanesulfonate group, which enhances its electrophilic nature .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (4-Methoxynaphthalen-1-yl)diphenylsulfonium trifluoromethanesulfonate include:
- (4-Methoxynaphthalen-1-yl)diphenylsulfonium chloride
- (4-Methoxynaphthalen-1-yl)diphenylsulfonium bromide
- (4-Methoxynaphthalen-1-yl)diphenylsulfonium iodide
Uniqueness
What sets this compound apart from its similar compounds is the presence of the trifluoromethanesulfonate group. This group imparts unique reactivity and stability, making it particularly useful in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C24H19F3O4S2 |
---|---|
Molekulargewicht |
492.5 g/mol |
IUPAC-Name |
(4-methoxynaphthalen-1-yl)-diphenylsulfanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C23H19OS.CHF3O3S/c1-24-22-16-17-23(21-15-9-8-14-20(21)22)25(18-10-4-2-5-11-18)19-12-6-3-7-13-19;2-1(3,4)8(5,6)7/h2-17H,1H3;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
PXIVOQOPGZGSCE-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=C(C2=CC=CC=C21)[S+](C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.